Coumarin, 4-morpholino-3-nitro-
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Description
Coumarin, 4-morpholino-3-nitro- is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.24 g/mol. The purity is usually 95%.
The exact mass of the compound Coumarin, 4-morpholino-3-nitro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Coumarin, 4-morpholino-3-nitro- (CAS No. 50527-34-9) is a synthetic compound that belongs to the coumarin family, which is known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Overview of Coumarin Derivatives
Coumarins are a class of compounds that exhibit a wide range of biological activities due to their structural versatility. The biological effects of coumarins, including 4-morpholino-3-nitro-, are influenced by their molecular structure and substituents. Key pharmacological activities associated with coumarin derivatives include:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibits tumor cell proliferation and induces apoptosis.
- Antioxidant : Scavenges free radicals and reduces oxidative stress.
- Anti-inflammatory : Modulates inflammatory pathways.
Pharmacological Activities
The biological activity of coumarin, 4-morpholino-3-nitro-, can be summarized as follows:
The mechanisms underlying the biological activities of coumarin, 4-morpholino-3-nitro-, involve several pathways:
- Inhibition of Enzymatic Activity : Coumarins can inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells .
- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways by causing DNA damage and activating caspases .
- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage .
Anticancer Activity
A study investigated the effects of various coumarin derivatives, including 4-morpholino-3-nitro-, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against prostate cancer cells (PC3 and DU145) with IC50 values indicating potent activity at low concentrations:
Cell Line | IC50 (μg/mL) | Time (hours) |
---|---|---|
PC3 | 18.97 ± 2.8 | 72 |
DU145 | 19.52 ± 4.92 | 72 |
These findings suggest that coumarin derivatives can selectively target cancer cells without affecting normal cells significantly .
Antimicrobial Efficacy
Research has shown that coumarin, 4-morpholino-3-nitro-, possesses notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various microbial strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMMFZCTIFHMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198537 |
Source
|
Record name | Coumarin, 4-morpholino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807396 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50527-34-9 |
Source
|
Record name | Coumarin, 4-morpholino-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 4-morpholino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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